molecular formula In(NO3)3<br>InN3O9 B8816196 Indium nitrate

Indium nitrate

Cat. No.: B8816196
M. Wt: 300.83 g/mol
InChI Key: LKRFCKCBYVZXTC-UHFFFAOYSA-N
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Description

Indium nitrate (In(NO₃)₃) is a metal nitrate compound commonly encountered in hydrated forms, such as In(NO₃)₃·3H₂O or In(NO₃)₃·5H₂O, depending on synthesis conditions . It is a water-soluble salt with a molecular weight of 300.83 g/mol (anhydrous basis) and serves as a precursor for synthesizing indium-containing materials like indium-doped zinc oxide (IZO) nanoparticles and indium oxide (In₂O₃) .

Chemical Reactions Analysis

Thermal Decomposition

Indium nitrate undergoes stepwise decomposition upon heating:

  • Loss of water (hydrate forms):
    In(NO3)3nH2OIn(NO3)3+nH2O\text{In(NO}_3\text{)}_3 \cdot n\text{H}_2\text{O} \rightarrow \text{In(NO}_3\text{)}_3 + n\text{H}_2\text{O}
    Water evaporation occurs at 74–79°C .

  • Formation of basic nitrate :
    2In(NO3)3In2O(NO3)4+2NO2+O22\text{In(NO}_3\text{)}_3 \rightarrow \text{In}_2\text{O(NO}_3\text{)}_4 + 2\text{NO}_2 + \text{O}_2
    Observed at 150–180°C .

  • Final decomposition to In₂O₃ :
    2In(NO3)3In2O3+6NO2+32O22\text{In(NO}_3\text{)}_3 \rightarrow \text{In}_2\text{O}_3 + 6\text{NO}_2 + \frac{3}{2}\text{O}_2
    Complete at 240–250°C .

Decomposition Stage Temperature Range (°C)Major Products
Hydrate dehydration74–79Anhydrous In(NO₃)₃
Basic nitrate formation150–180In₂O(NO₃)₄, NO₂, O₂
Oxide formation240–250In₂O₃, NO₂, O₂

Hydrolysis and Precipitation

In aqueous solution, this compound hydrolyzes to form indium hydroxide:
In(NO3)3+3H2OIn(OH)3+3HNO3\text{In(NO}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{In(OH)}_3 + 3\text{HNO}_3
This reaction is pH-dependent and reversible . At high pH, In(OH)₃ precipitates as a gelatinous solid.

Coordination Chemistry

This compound forms complexes with excess nitrate ions and other ligands:

  • Tetranitratoindate(III) ion :
    In(NO3)3+NO3[In(NO3)4]\text{In(NO}_3\text{)}_3 + \text{NO}_3^- \rightarrow [\text{In(NO}_3\text{)}_4]^-
    Observed in concentrated nitrate solutions .

  • Reaction with sodium tungstate :
    In(NO3)3+Na2WO4In(OH)WO4/NaInWO4/In2(WO4)3\text{In(NO}_3\text{)}_3 + \text{Na}_2\text{WO}_4 \rightarrow \text{In(OH)WO}_4/\text{NaInWO}_4/\text{In}_2(\text{WO}_4)_3
    Product varies with pH (acidic to neutral) .

Redox Reactions

This compound participates in redox processes due to its nitrate ligands:

  • Decoloration with H₂O₂ :
    H2O2+2NO22HNO3\text{H}_2\text{O}_2 + 2\text{NO}_2 \rightarrow 2\text{HNO}_3
    Used to remove NO₂ byproducts during synthesis .

  • Catalytic reduction of CO₂ :
    CO2+H2CO+H2O\text{CO}_2 + \text{H}_2 \rightarrow \text{CO} + \text{H}_2\text{O}
    In₂O₃ derived from In(NO₃)₃ acts as a catalyst in reverse water-gas shift reactions .

Stability and Reactivity Notes

  • Hygroscopicity : Absorbs moisture rapidly, requiring anhydrous storage .

  • Oxidizing agent : Reacts vigorously with organic materials .

  • Solubility : Highly soluble in water (350 g/L), methanol, and ethanol .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for indium nitrate hydrate in laboratory settings?

this compound hydrate can be synthesized via sol-gel methods using aqueous precursors. Key parameters include:

  • Precursor concentration : 0.1 M this compound hydrate solutions yield uniform films (~20–30 nm thickness) suitable for applications like EUV lithography .
  • Solvent drying time : Controlled drying under ambient humidity (e.g., 40–60% relative humidity) minimizes crystallization defects .
  • Post-application bake (PAB) : Baking at 80°C for 3 minutes stabilizes film structure by removing residual solvents .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Raman spectroscopy : Peaks at ~1000 cm⁻¹ confirm nitrate bonding in both powder and aqueous forms .
  • Fourier-transform infrared spectroscopy (FTIR) : Detects decomposition products (e.g., water, ammonia) during electron beam exposure, indicating nitrate breakdown .
  • Atomic force microscopy (AFM) : Identifies nanoscale defects (<50 nm) influenced by solvent moisture and dissolution time .

Q. What safety protocols are critical when handling this compound in experimental setups?

  • Skin/eye protection : Use gloves and goggles; direct contact causes severe irritation (Draize test severity: 500 mg exposure) .
  • Ventilation : Monitor airborne concentrations; engineering controls are required if exposure exceeds recommended limits .
  • Decontamination : Emergency showers and eye wash stations must be accessible. Contaminated clothing should be professionally laundered .

Advanced Research Questions

Q. How do variations in precursor concentration and environmental conditions affect the formation of this compound hydrate films for EUV lithography?

  • Humidity : Higher relative humidity (>60%) during spin-coating increases macro-scale defects (e.g., crystallite formation) .
  • Solvent purity : Moisture in 2-methoxyethanol (2-MOE) solvents amplifies nano-defect density, detectable via AFM .
  • Precursor dissolution time : Incomplete dissolution (<24 hours) leads to inhomogeneous films, impacting lithographic resolution .

Q. What methodologies are effective in analyzing and mitigating defects in this compound-based photoresist films?

  • Defect characterization : Combine optical microscopy (macro-defects) and AFM (nano-defects). Defect density remains stable for up to 3 weeks post-deposition .
  • Mitigation strategies :

  • Use anhydrous solvents to reduce moisture-induced crystallization .
  • Optimize spin-coating speed (e.g., 2000–3000 rpm) for uniform thickness .

Q. How can this compound be utilized as a dopant precursor in photocatalytic materials, and what factors influence its efficacy?

  • Doping mechanism : this compound serves as a precursor for In³⁺ ions in transition metal-doped In₂O₃ nanocubes. Hydrothermal synthesis at 180°C for 12 hours yields high-surface-area catalysts .
  • Performance factors :

  • Calcination temperature : >400°C enhances crystallinity and photocatalytic activity .
  • Dopant ratio : 2–5% Mn or Co doping improves methylene blue degradation under sunlight .

Q. Methodological Notes

  • Data validation : Cross-reference FTIR and residual gas analysis (RGA) to confirm nitrate decomposition pathways during EUV exposure .
  • Experimental replication : Standardize humidity and solvent batches to ensure reproducibility in film deposition .

Comparison with Similar Compounds

Comparison with Similar Metal Nitrates

Structural and Crystallographic Properties

Property Indium Nitrate Zinc Nitrate Gallium Nitrate
Formula In(NO₃)₃·xH₂O Zn(NO₃)₂·6H₂O Ga(NO₃)₃·xH₂O
Crystal Phase Hydrated, amorphous upon dehydration Hexagonal (ZnO wurtzite when calcined) Amorphous/poorly crystalline
Doping Behavior Forms In₂O₃ at >8 at.% doping in ZnO Host lattice for dopants (e.g., In³⁺) Forms Ga₂O₃ phases at high calcination
Key Reference

Key Findings :

  • This compound doping in ZnO introduces structural defects and secondary phases (e.g., In₂O₃) at higher concentrations, unlike zinc nitrate, which retains ZnO’s wurtzite structure .
  • Gallium nitrate, when used in catalysts (e.g., ZnZrOx), enhances methanol synthesis from CO₂ hydrogenation but lacks the visible-light photocatalysis observed in indium-doped systems .

Thermal Decomposition Behavior

Compound Decomposition Steps Final Product Temperature Range
This compound 2-step: Loss of H₂O → In₂O₃ formation In₂O₃ 200–500°C
Zinc Nitrate Single-step: ZnO formation ZnO ~250–300°C
Iron(III) Nitrate Multi-step: FeO, Fe₂O₃ intermediates Fe₂O₃ 100–600°C
Key Reference

Key Findings :

  • This compound’s two-step decomposition contrasts with zinc nitrate’s single-step process, reflecting differences in metal-oxygen bond stability .
  • Iron nitrate forms intermediate oxides (e.g., FeO), whereas this compound directly yields In₂O₃ without stable intermediate phases .

Optical and Electronic Properties

Material Bandgap (eV) Key Application
IZO1 (4 at.% In) 2.90 Visible-light photocatalysis
IZO2 (8 at.% In) 2.82 Reduced charge recombination
In₂O₃ 3.70–3.93 UV absorption, gas sensing
ZnO 3.30 UV photocatalysis
Ga₂O₃ 4.40–4.90 High-power electronics
Key Reference

Key Findings :

  • Indium doping reduces ZnO’s bandgap, enabling visible-light activity (IZO1: 406 nm absorbance vs. ZnO: 383 nm) .
  • In₂O₃ nanoparticles exhibit quantum size effects, with bandgap tunability via calcination temperature (e.g., 3.70 eV at 450°C vs. 3.93 eV at 600°C) .

Key Findings :

  • Indium-palladium catalysts derived from this compound achieve near-complete nitrate reduction, outperforming Pd-only systems .
  • Zinc nitrate-based IZO photocatalysts degrade methylene blue efficiently but require UV light without indium doping .

Toxicity and Regulatory Considerations

Compound Acute Toxicity (LD50, oral rat) Carcinogenicity Regulatory Limits
This compound 300 mg/kg Suspected (Group 2B) 0.1 mg/m³ (OSHA PEL)
Sodium Nitrate 3,600 mg/kg Not classified 10 mg/L (EPA drinking water)
Key Reference

Key Findings :

  • This compound exhibits higher toxicity than sodium nitrate, necessitating stringent handling protocols .

Properties

Molecular Formula

In(NO3)3
InN3O9

Molecular Weight

300.83 g/mol

IUPAC Name

indium(3+);trinitrate

InChI

InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

LKRFCKCBYVZXTC-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3]

physical_description

Liquid
White deliquescent crystals;  [MSDSonline]

Related CAS

13465-14-0 (hydrate)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Metallic indium of 4N (99.99%) purity was dissolved in hot nitric acid to obtain a solution of indium nitrate. The solution was diluted to have a concentration of In of 100 g/L. Maintaining the solution of indium nitrate at a temperature in the range of 35-40° C., ammonium carbonate as a neutralisation precipitant was added thereto in an amount 1.5 times the equivalent weight to obtain a precipitate, which was separated from the solution and washed by using a filter press, and the precipitate was dried in an air atmosphere at 150° C. for 15 hours, followed by crushing the dried product with a hammer mill.
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Synthesis routes and methods II

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For example, Japanese Patent Application Laid-open No. HEI 08-091838 (hereinafter, referred to as Patent Document 1) discloses a method of manufacturing an indium oxide including: a first step of leaching out an indium inclusion with a nitric acid to obtain an indium nitrate solution; a second step of extracting, with an organic solvent, an indium ion from the indium nitrate solution obtained in the first step, and performing back extraction on an extract obtained, to obtain an indium aqueous solution; and a third step of hydrolyzing the indium aqueous solution obtained in the second step, and roasting an indium hydroxide obtained, to obtain an indium oxide.
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